molecular formula C20H19ClN6O B2695125 (3-Chlorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021224-05-4

(3-Chlorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2695125
CAS RN: 1021224-05-4
M. Wt: 394.86
InChI Key: UAEQBLCOPXFDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Compound A has been found to exhibit interesting biological properties, making it a promising candidate for drug development and other scientific research applications.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Patel et al. (2011) focused on the synthesis of new pyridine derivatives, including compounds structurally related to "(3-Chlorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone", demonstrating variable and modest activity against bacterial and fungal strains, indicating potential antimicrobial applications Patel, Agravat, & Shaikh, 2011.

Synthesis and Molecular Docking Studies

Katariya et al. (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, which are related to the core structure of interest, and conducted molecular docking studies to evaluate their anticancer and antimicrobial activities. This indicates a methodology for assessing the biological potential of similar compounds Katariya, Vennapu, & Shah, 2021.

Antinociceptive Agents

Research by Giovannoni et al. (2003) on compounds structurally similar to "this compound" demonstrated significant antinociceptive properties, suggesting potential as analgesic agents. This study highlights the role of the noradrenergic and/or serotoninergic system in their mechanism of action Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz, 2003.

Antioxidant Potency

A study by Dineshkumar and Parthiban (2022) synthesized a new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, demonstrating its antioxidant efficacy. This research underscores the potential for developing antioxidants based on similar molecular frameworks Dineshkumar & Parthiban, 2022.

Heterocyclic Core Replacement in Antagonists

Swanson et al. (2009) explored small molecules with a heterocyclic core, similar to the compound of interest, as human histamine H3 receptor antagonists. Their research identified high-affinity, selective antagonists that cross the blood-brain barrier, showcasing the versatility of these compounds in therapeutic applications Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009.

properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-16-4-1-3-15(13-16)20(28)27-11-9-26(10-12-27)19-7-6-18(24-25-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEQBLCOPXFDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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